Home > Products > Screening Compounds P109084 > 2-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide
2-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide -

2-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide

Catalog Number: EVT-5038082
CAS Number:
Molecular Formula: C23H30N2O5S
Molecular Weight: 446.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax and its Oxidative Impurities

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for the treatment of several blood cancers []. During oxidative stress degradation, two potential impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), form at levels of about 8-10% []. VNO is generated by oxidizing Venetoclax using m-CPBA []. Heating VNO in water for 36 hours leads to the formation of VHA via a [, ] Meisenheimer rearrangement []. These impurities serve as reference standards in the manufacturing of Venetoclax API or tablets [].

Mucuna Pruriens Bioactive Compounds

Compound Description: The leaves and seeds of Mucuna pruriens contain a variety of bioactive compounds identified by GC-MS analysis []. Ethanol extracts of the seeds showed the highest antioxidant activity at 76.96%, while petroleum ether extracts of the leaves exhibited 72.50% antioxidant activity []. Several benzamide derivatives were identified, including:

  • Benzamide, N-[2-[4-[5-[3,3-dimethyloxiranyl]-4-hydroxy-3-methyl-2-pentenyl]oxy] phenyl]ethyl: This compound was identified in the petroleum ether extract of Mucuna pruriens leaves with a relative percentage of 15.83% [].

Acridone Alkaloids and N-Phenylethyl-benzamide Derivatives from Swinglea glutinosa

Compound Description: The stems and fruits of Swinglea glutinosa yield eleven known acridone alkaloids and three N-phenylethyl-benzamide derivatives []. These compounds were tested for their cytotoxicity against three cancer cell lines (COR-L23, MCF7, and C32) and a normal human fetal lung cell line (MRC-5) []. The acridones showed weak cytotoxicity, while the amides displayed moderate nonselective cytotoxic activity []. Among the identified N-phenylethyl-benzamide derivatives are:

  • N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide: This compound displayed moderate nonselective cytotoxic activity [].
  • N-(2-{4-[(3,7-dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide: This compound also demonstrated moderate nonselective cytotoxic activity [].

Benzamide Derivatives as ABL1, ABL2, and BCR-ABL1 Inhibitors

Compound Description: A patent describes a series of benzamide derivatives designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1 []. These compounds possess a central benzamide core with diverse substitutions at the 2- and 4-positions, along with various piperidine, pyrrolidine, and azetidine derivatives [].

κ-Opioid Receptor Antagonists

Compound Description: The duration of action of κ-opioid receptor antagonists correlates with their ability to activate c-Jun N-terminal kinase 1 (JNK1) []. Among the antagonists studied, five displayed long durations of action and activated JNK1:

  • RTI-5989-97: [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide] []
  • RTI-5989-194: [(3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide] []
  • RTI-5989-241: [(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide)] []
  • nor-binaltorphimine (nor-BNI) []
  • (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) []

Seven other antagonists had short durations of action and did not activate JNK1 [].

[3H]Ba 679 BR: A Slowly Dissociating Muscarinic Antagonist

Compound Description: [3H]Ba 679 BR [7(S)-(1α,2β,4β,5α,7β)-7-[(hydroxydi(2-thienyl)acetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane bromide] is a new long-acting muscarinic antagonist developed as a bronchodilator []. It binds to muscarinic receptors in human lung membranes with high affinity and exhibits a slow dissociation profile []. Autoradiographic studies revealed a high density of [3H]Ba 679 BR binding sites in alveolar walls and submucosal glands [].

Radioiodinated Ligand for Serotonin-5HT2-Receptors

Compound Description: 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide is a high-affinity ligand for 5HT2-receptors []. Two radioiodinated versions of this compound were synthesized: one with the iodine at the 2-position of the phenoxy group and the other at the 5-position of the methoxybenzamide group []. The latter, 125I-4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide, exhibited high affinity (Kd of 0.11 ± 0.01 nM) and selectivity for 5HT2-receptors [].

Selective Bcl-2 Inhibitors for Treating Autoimmune Diseases

Compound Description: Patent [] describes a group of selective Bcl-2 inhibitors, including N-({5-chloro-6-[(4-fluoro-tetrahydro-2H-pyran-4-yl)methoxy]pyridin-3-yl}sulfonyl)-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazol-4-yl)oxy]benzamide, for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome [].

2-Oxoindole-1-carboxy-amide Derivatives with Anti-inflammatory and Analgesic Properties

Compound Description: Patent [] describes a method for producing 2-oxoindole-1-carboxamide derivatives, which exhibit anti-inflammatory and analgesic properties []. These compounds are characterized by a 2-oxoindole core with diverse substituents at various positions, including furyl, thienyl, phenylethyl, and cycloalkyl groups [].

1,2-Bis-sulfonamide Derivatives as Chemokine Receptor Modulators

Compound Description: Patent [] discloses a series of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors []. The compounds feature a central 1,2-bis-sulfonamide core with diverse aromatic and heteroaromatic substituents [].

2,4-Pyrimidinediamines for Treating Neoplastic Diseases and Immune System Disorders

Compound Description: A patent [] focuses on 2,4-pyrimidinediamine derivatives as potential therapeutic agents for neoplastic diseases, inflammatory disorders, and immune system diseases []. These compounds are characterized by a pyrimidinediamine core with various substituents, including phenyl, pyridinyl, pyrazolyl, and piperidinyl groups [].

Imidazo[1,2-a]pyridine Derivatives as VEGF-R2 Inhibitors

Compound Description: Patent [] describes a series of imidazo[1,2-a]pyridine derivatives as inhibitors of VEGF-R2 []. These compounds feature a central imidazo[1,2-a]pyridine core with various substituents, including phenyl, pyridinyl, thiazolyl, and piperidinyl groups [].

Urea Derivatives as Anti-inflammatory Agents

Compound Description: Patent [] focuses on urea derivatives as potential anti-inflammatory agents []. These compounds feature a central urea moiety linked to a naphthyl group and a variety of substituents, including phenyl, pyridinyl, pyrimidinyl, piperidinyl, and piperidinonyl groups [].

Annona Cherimola Bioactive Compounds

Compound Description: GC-MS analysis of methanolic seed extract of Annona cherimola (Graviolla) identified nineteen bioactive compounds []. Among them are:

  • N-[5-(1-Cyano-2-furan-2-yl-vinyl)-[1,3,4]thiadiazol-2-yl]-benzamide: This compound was identified in the methanolic extract of Annona cherimola seeds [].

Phenethylamine and Phenoxypropanolamine Derivatives as β3-Adrenoceptor Agonists

Compound Description: Thirteen new phenethylamine and phenoxypropanolamine derivatives were evaluated for their agonistic activity at the human β3-adrenoceptor []. Several of these compounds, including SWR-0334NA [(E)-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-penten-3-yl]phenoxy]acetic acid sodium salt], SWR-0335SA [(E)-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-penten-3-yl]phenoxy]acetic acid ethanedioic acid], SWR-0342SA [S-(Z)-[4-[[1-[2-[(2-hydroxy-3-phenoxypropyl)]amino]ethyl]-1-propenyl]phenoxy]acetic acid ethanedioic acid], SWR-0348SA-SITA [(E)-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-hexen-3-yl]phenoxy]acetic acid ethanedioic acid], and SWR-0361SA [(E)-N-methyl-[4-[5-[(3-phenoxy-2-hydroxypropyl)amino]-2-penten-3-yl]phenoxy]acetoamide ethanedioic acid], showed potent agonistic activity [].

Dihydropyridine, Dihydropyrimidine, Dithioacetal, and Chalcone Derivatives from Formylchromones

Compound Description: A study explored the synthesis of various heterocyclic compounds, including dihydropyridines, dihydropyrimidines, dithioacetals, and chalcones, starting from formylchromones [, ]. These compounds possess diverse substitutions and represent a wide range of structural motifs.

Substituted Pyrazolo-quinazoline Derivatives as Kinase Inhibitors

Compound Description: A patent [] describes a series of pyrazolo[4,3-h]quinazoline derivatives as inhibitors of dysregulated protein kinases PIM-1, PIM-2, and PIM-3 []. These compounds are characterized by a central pyrazolo[4,3-h]quinazoline core with diverse substitutions, including alkoxy, sulfanyl, and amino groups [].

Imidazopirimidine and Triazolopirimidine Derivatives

Compound Description: Patent [] discusses the development of imidazopirimidine and triazolopirimidine derivatives with diverse substitutions, including alkyl, cycloalkyl, phenyl, pyridyl, and heterocyclic groups [].

Thiophene Derivatives as Agonists of the Sphingosine-1-phosphate-1 Receptor

Compound Description: A patent [] focuses on the development of thiophene derivatives as agonists of the sphingosine-1-phosphate-1 receptor []. These compounds feature a central thiophene core with various substituents, including hydroxypropyl, azetidine, pyrrolidine, piperazine, and morpholine groups [].

Properties

Product Name

2-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide

IUPAC Name

2-[1-[(5-acetylthiophen-3-yl)methyl]piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C23H30N2O5S/c1-16(26)22-12-17(15-31-22)14-25-9-6-18(7-10-25)30-21-13-19(29-3)4-5-20(21)23(27)24-8-11-28-2/h4-5,12-13,15,18H,6-11,14H2,1-3H3,(H,24,27)

InChI Key

LNDGJOMBSPGGSF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NCCOC

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.